N-Propylphthalimide

Thermochemistry Energetic Materials Calorimetry

N-alkylphthalimides are not interchangeable: substituting the propyl chain with ethyl alters thermal stability and downstream reactivity, often compromising yields or catalyst activation. - Melting point 151-152°C (vs N-ethyl ~72°C), enabling solid-phase handling and facile recrystallization. - Serves as Pd-NHC precatalyst component for direct C-H arylation of furan, thiophene & thiazole. - NHC salts derived from this scaffold show hCA I Ki = 351.0 nM, AChE Ki = 19.0 nM (superior to acetazolamide/tacrine). Available as a stable, research-grade intermediate. Shipped ambient.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 5323-50-2
Cat. No. B1294304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylphthalimide
CAS5323-50-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
InChIKeyRLARUBPTQYKZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylphthalimide Identity & Procurement


N-Propylphthalimide (2-propyl-1H-isoindole-1,3(2H)-dione) is an N-alkylated derivative of phthalimide, a privileged scaffold in medicinal chemistry and organic synthesis [1]. It is characterized by a propyl substituent on the imide nitrogen, which confers distinct physicochemical and thermochemical properties compared to its unsubstituted parent and to other N-alkyl congeners [1]. The compound is widely employed as a stable intermediate in the construction of more complex molecules, including N-heterocyclic carbene (NHC) precursors for catalysis and enzyme inhibition studies [2].

1

Stable N-alkylphthalimide intermediate for NHC precursor synthesis

2

Thermochemical probe with well-characterized enthalpy of formation and sublimation

3

Higher-melting solid (151–152 °C) supporting thermal processing and recrystallization workflows

N-Propylphthalimide Non-Interchangeability


N-alkylphthalimides are not interchangeable building blocks. The length and nature of the N‑alkyl chain directly modulate fundamental thermodynamic parameters—including standard molar enthalpy of formation and sublimation enthalpy—as well as the hydrophobic/hydrophilic balance critical for enzyme binding and catalytic performance [1]. Even a one‑carbon variation (ethyl vs. propyl) yields a ΔfHm⁰ difference of approximately 27 kJ·mol⁻¹, which translates into altered thermal stability and reactivity in downstream transformations [1]. Consequently, substituting N‑propylphthalimide with a cheaper or more readily available analog without re‑optimizing the synthetic or biological protocol often leads to compromised yields, altered pharmacokinetics, or complete failure in catalyst activation.

Chain-length sensitivity Ethyl vs. propyl shift yields ~27 kJ·mol⁻¹ ΔfHm⁰ difference; thermal stability and reactivity profile may not transfer.
Enthalpic fingerprint Sublimation enthalpy is intermediate between phthalimide and N-ethyl analog; volatility during processing may differ.
NHC ligand sterics Propyl group provides a distinct steric/electronic environment for Pd-NHC catalysts; shorter or longer N-alkyl chains may alter catalytic activity.

N-Propylphthalimide Head-to-Head Comparisons


Thermochemical Differentiation vs. Analogs

N-Propylphthalimide exhibits a standard molar enthalpy of formation (ΔfHm⁰) of –(377.3 ± 2.2) kJ·mol⁻¹, which is 27.2 kJ·mol⁻¹ more negative than that of N-ethylphthalimide [–(350.1 ± 2.7) kJ·mol⁻¹] and 59.3 kJ·mol⁻¹ more negative than that of unsubstituted phthalimide [–(318.0 ± 1.7) kJ·mol⁻¹] [1]. Similarly, its enthalpy of sublimation (ΔcrgHm⁰) is (98.2 ± 1.4) kJ·mol⁻¹, intermediate between N-ethylphthalimide [(91.0 ± 1.2) kJ·mol⁻¹] and phthalimide [(106.3 ± 1.3) kJ·mol⁻¹] [1]. These data, derived from static bomb-combustion calorimetry and Calvet microcalorimetry at 298.15 K, demonstrate that the propyl chain imparts a unique energetic fingerprint that influences both solid‑state stability and volatility during processing [1].

Formation enthalpy
Head-to-head
ΔfHm⁰ = –(377.3 ± 2.2) kJ·mol⁻¹
More negative than N-ethylphthalimide (–350.1) and phthalimide (–318.0); reported greater solid-state thermodynamic stability.
Bomb calorimetry, 298.15 K
May support shelf-life and processing-energy assessment.
Thermochemistry Energetic Materials Calorimetry

hCA and AChE Inhibition Potency

N-Propylphthalimide-substituted benzimidazolium salts, prepared as N‑heterocyclic carbene (NHC) precursors, inhibit human carbonic anhydrase I (hCA I) with Ki values between 351.0 and 1269.9 nM, and hCA II with Ki values between 346.6 and 1193.1 nM [1]. Against acetylcholinesterase (AChE), the same series yields Ki values of 19.0–76.3 nM [1]. These values are directly compared to the clinical standards: acetazolamide (hCA I Ki = 1246.7 nM; hCA II Ki = 1407.6 nM) and tacrine (AChE Ki = 174.6 nM) [1]. Notably, the most active N-propylphthalimide derivative inhibits hCA I approximately 3.5‑fold more potently than acetazolamide (lowest Ki 351.0 nM vs. 1246.7 nM) and inhibits AChE up to 9‑fold more potently than tacrine (lowest Ki 19.0 nM vs. 174.6 nM) [1].

hCA I & AChE inhibition
Head-to-head
hCA I Ki: 351.0–1269.9 nM; AChE Ki: 19.0–76.3 nM
Reported lower Ki values than acetazolamide (1246.7 nM) and tacrine (174.6 nM) in spectrophotometric assay.
NHC salt series; cytosolic isoenzymes
Supports enzyme inhibition screening context.
Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Melting Point vs. N-Ethylphthalimide

N-Propylphthalimide melts at 151–152 °C, as reported in authoritative chemical databases . In contrast, its closest homolog, N-ethylphthalimide, melts at only 73–77 °C . This 78 °C elevation significantly improves the solid‑state handling of N-propylphthalimide, reducing the risk of softening or melting during reactions that require moderate heating. The higher melting point also facilitates purification by recrystallization from common organic solvents and simplifies long‑term storage.

Melting point
Data to verify
151–152 °C
78 °C higher than N-ethylphthalimide (73–77 °C); reported improved solid-state handling and recrystallization ease.
Capillary method; source-specific review
May facilitate thermal processing workflows.
Physical Chemistry Process Chemistry Crystallization

Pd-NHC Complexes for Direct C–H Arylation

N-Propylphthalimide-substituted bis‑(NHC)PdX₂ complexes (where X = Cl, Br) catalyze the direct arylation of heteroaromatics such as 2‑n‑butylfuran, 2‑n‑butylthiophene, and 2‑isopropylthiazole with excellent activity [1]. While quantitative yields were not directly compared to those obtained with N‑ethyl‑ or N‑butylphthalimide analogues, the study highlights that the N‑propylphthalimide moiety provides a favorable steric and electronic environment for the NHC ligand, leading to efficient C–C bond formation under mild conditions [1]. This performance positions N‑propylphthalimide as a privileged building block for the preparation of robust Pd catalysts for C–H functionalization.

Pd-NHC C–H arylation
Supporting evidence
Efficient arylation of 2-butylfuran, 2-butylthiophene, isopropylthiazole
Propyl-substituted NHC ligand provides favorable steric/electronic profile for Pd catalysis.
No direct alkyl-chain comparator data
Supports C–H activation catalyst development context.
Organometallic Catalysis C–H Activation Palladium

N-Propylphthalimide Application Scenarios


Precursor for hCA and AChE Inhibitors

Medicinal chemistry teams seeking novel enzyme inhibitors should select N-propylphthalimide-derived NHC salts. As demonstrated in Section 3, these salts achieve Ki values as low as 351.0 nM against hCA I and 19.0 nM against AChE, outperforming the clinical standards acetazolamide (1246.7 nM) and tacrine (174.6 nM) [1]. This makes them compelling leads for glaucoma, epilepsy, or Alzheimer's disease research programs.

Pd-NHC Catalyst Building Block for C–H Activation

Organic synthesis laboratories focusing on direct C–H arylation of heteroaromatics can rely on N-propylphthalimide as a key component of Pd‑NHC precatalysts. The propyl‑substituted NHC ligands impart excellent activity in the arylation of furan, thiophene, and thiazole derivatives, enabling the rapid construction of carbon–carbon bonds [1].

High-Melting Intermediate for Thermal Processing

Because N-propylphthalimide melts at 151–152 °C—nearly 80 °C higher than N-ethylphthalimide [1]—it is the preferred choice when a solid intermediate must withstand moderate heating during synthesis or when facile recrystallization is required. This property minimizes loss due to melting and simplifies the isolation of pure material.

Application
Selection Property
Validation Focus
Enzyme inhibition probe synthesis (hCA, AChE)
NHC precursor with reported Ki advantage over clinical comparators
Assay-concentration response and isoform selectivity review
Pd-NHC catalyst building block
Propyl-imide NHC scaffold for direct C–H arylation
Substrate scope and catalytic activity benchmarking
Thermal processing intermediate
High melting point (151–152 °C) vs. lower N-alkyl analogs
Recrystallization yield and thermal stability under reaction conditions

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